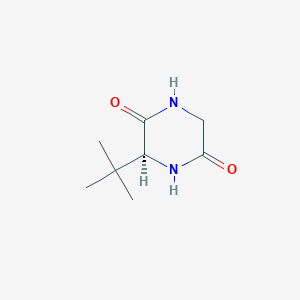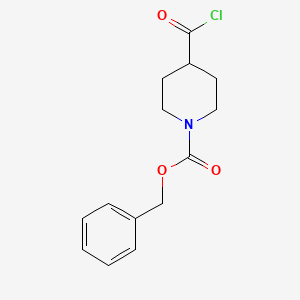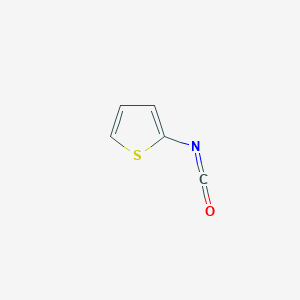
3,4-Difluortoluol
Übersicht
Beschreibung
3,4-Difluorotoluene: is an organic compound with the chemical formula C7H6F2 . It is a colorless liquid with a special aromatic smell. This compound is used as an important intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, dyes, and pesticides .
Wissenschaftliche Forschungsanwendungen
Chemistry: : 3,4-Difluorotoluene is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new chemical reactions and methodologies .
Biology: : This compound is used in the study of biological systems and processes, particularly in the development of fluorinated analogs of biologically active molecules .
Medicine: : 3,4-Difluorotoluene is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It is also used in the development of new drugs and therapeutic agents .
Industry: : This compound is used in the production of dyes, pesticides, and other industrial chemicals. It is also used as a raw material for electronic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrogenation Reduction Reaction of p-Nitrotoluene: This method involves the reaction of p-nitrotoluene with excess iron diammonium sulfate to obtain p-nitrotoluene iron diammonium salt.
Reaction of α,α-Dichlorotoluene with Antimony (III) Fluoride: This method involves the reaction of α,α-dichlorotoluene with antimony (III) fluoride to produce 3,4-difluorotoluene.
Industrial Production Methods: The industrial production of 3,4-difluorotoluene typically involves the hydrogenation reduction reaction of p-nitrotoluene, as it is a more scalable and efficient method .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,4-Difluorotoluene can undergo oxidation reactions to form various oxidation products.
Reduction: It can be reduced to form different reduced products.
Substitution: This compound can undergo substitution reactions, where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of 3,4-difluorotoluene.
Reduction: Reduced derivatives of 3,4-difluorotoluene.
Substitution: Substituted derivatives where the fluorine atoms are replaced by other groups.
Wirkmechanismus
The mechanism of action of 3,4-difluorotoluene involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can participate in hydrogen bonding and other interactions with biological molecules, affecting their structure and function. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Difluorotoluene: Similar to 3,4-difluorotoluene but with fluorine atoms at different positions on the benzene ring.
3,5-Difluorotoluene: Another isomer with fluorine atoms at different positions.
4-Fluorotoluene: Contains only one fluorine atom on the benzene ring.
Uniqueness: : 3,4-Difluorotoluene is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its chemical reactivity and interactions with other molecules. This unique structure can lead to different physical and chemical properties compared to its isomers .
Eigenschaften
IUPAC Name |
1,2-difluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMPLKVGINKUJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369894 | |
| Record name | 3,4-Difluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2927-34-6 | |
| Record name | 3,4-Difluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Difluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data available for 3,4-Difluorotoluene?
A1: While the provided abstracts don't offer specific spectroscopic data, we know that 3,4-Difluorotoluene is a toluene derivative where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3rd and 4th positions.
Q2: Is there a cost-effective method to synthesize 3,4-Difluorobenzonitrile, a compound closely related to 3,4-Difluorotoluene?
A2: Yes, research suggests that using 3,4-Dichlorobenzonitrile as a starting material presents an economically viable route for the synthesis of 3,4-Difluorobenzonitrile []. This method is considered particularly suitable for industrial-scale production of cyhalofop-butyl, a herbicide for which 3,4-Difluorobenzonitrile is a key intermediate.
Q3: Are there any alternative synthetic routes to 1,2-difluorobenzenes that involve 3,4-Difluorotoluene as an intermediate?
A3: While the provided abstracts don't directly address 3,4-Difluorotoluene in this context, one paper describes a two-step regioselective synthesis of 1,2-difluorobenzenes starting from chlorotrifluoroethylene and buta-1,3-dienes []. It is possible that further research might explore whether 3,4-Difluorotoluene could serve as a potential intermediate in similar or modified synthetic pathways for 1,2-difluorobenzenes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[5-(2-Pyridinyl)-2-thienyl]methylamine](/img/structure/B1333415.png)







